(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Description
(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is a chiral β-amino acid derivative featuring a hydroxy group at the para position and a methyl group at the meta position of the phenyl ring (Figure 1). Its stereochemistry (R-configuration) and substituent arrangement influence its physicochemical properties, such as solubility and bioavailability, as well as its interactions with biological targets.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
UAPHQFVXGGGEPE-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Esterification Approach
A patented process describes the preparation of related chiral hydroxy amino acid derivatives involving:
- Starting from methyl esters of hydroxy-substituted phenylpropanoic acids.
- Cyclization using cis-propenylphosphonic acid to form cyclic intermediates.
- Oxidation with acetic anhydride/dimethylsulfoxide/pyridine to yield acetyl derivatives.
- Hydrolysis under basic conditions followed by sodium borohydride reduction to obtain racemic intermediates.
- Final treatment with methanesulfonic acid in methanol to afford methyl esters of the target compound.
This method emphasizes:
- Use of mild temperatures (around 15–65 °C) during filtration and drying steps.
- High yields (up to 94.2% molar yield reported for intermediates).
- Purification by filtration, washing, and vacuum drying to obtain high-purity products (HPLC titers >95%).
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Cyclization | cis-propenylphosphonic acid, methyl ester substrate | Formation of cyclic intermediate |
| Oxidation | Acetic anhydride/dimethylsulfoxide/pyridine | Acetyl derivative obtained |
| Hydrolysis & Reduction | Basic medium, sodium borohydride | Racemic amino acid intermediate |
| Acid Treatment | Methanesulfonic acid in methanol | Methyl ester of target compound |
| Purification | Filtration, washing with water/xylene, vacuum drying | High purity product (HPLC >95%) |
This process is scalable and adaptable for producing enantiomerically enriched compounds by separation of racemic mixtures at intermediate stages.
Starting Material and Reagents
Key starting materials include:
- Methyl esters of 2-hydroxy-3-(substituted phenyl)propanoic acids.
- cis-Propenylphosphonic acid for cyclization.
- Oxidizing agents such as acetic anhydride combined with dimethylsulfoxide and pyridine.
- Sodium borohydride for reduction.
- Methanesulfonic acid for acid-catalyzed transformations.
These reagents are chosen for their selectivity and compatibility with sensitive functional groups like phenolic hydroxyls and amino groups.
Alternative Synthetic Routes
While the patent literature focuses on cyclization and esterification, other literature suggests:
- Starting from 4-hydroxy-3-methylbenzaldehyde derivatives.
- Employing amino acid derivatives or protected amino acids as nucleophiles.
- Using catalytic asymmetric synthesis to induce stereochemistry at the 3-position.
- Oxidation reactions using potassium permanganate or other oxidants to modify the aromatic ring when necessary.
- Amide formation reactions via acyl chlorides for derivative synthesis.
However, these alternative methods require careful optimization of reaction conditions (temperature, solvents, catalysts) to maximize yield and stereoselectivity.
Research Findings on Preparation Efficiency and Purity
- The cyclization method yields high-purity intermediates with molar yields exceeding 90%, demonstrating efficiency and reproducibility.
- HPLC analysis confirms product purity above 95%, suitable for pharmaceutical and biochemical research applications.
- The stereochemical integrity of the (3R)-enantiomer is maintained through controlled reaction conditions and selective reagents.
- The process allows for facile removal of solvents and by-products via filtration and vacuum drying, enhancing product isolation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.
Reduction: Reduction of the amino group yields 3-(4-hydroxy-3-methylphenyl)propylamine.
Substitution: Substitution of the hydroxyl group yields various derivatives depending on the substituent used.
Scientific Research Applications
Neuroprotective Effects
Recent studies indicate that (3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid exhibits neuroprotective properties. Research has shown that it may enhance neuronal survival and function, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : In a study involving animal models of neurodegeneration, administration of this compound resulted in a significant reduction in neuronal loss and improvement in cognitive function metrics compared to control groups .
Amino Acid Supplementation
This compound is recognized for its role as a non-essential amino acid that can be beneficial in dietary supplements. Its incorporation into nutritional formulations is aimed at enhancing protein synthesis and improving metabolic health.
Data Table: Nutritional Benefits
| Benefit | Description |
|---|---|
| Protein Synthesis | Supports muscle repair and growth |
| Metabolic Health | Aids in metabolic processes related to energy production |
| Antioxidant Properties | May help reduce oxidative stress in cells |
Anti-Aging Formulations
The compound has been utilized in the development of anti-aging skincare products due to its ability to promote skin hydration and elasticity.
Case Study : A formulation containing (3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid was tested on human skin fibroblasts. Results indicated improved cellular attachment, growth, and mitochondrial activity, suggesting potential for reversing signs of aging .
Data Table: Cosmetic Efficacy
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Attachment | 45% | 75% |
| Mitochondrial Activity | 50% | 85% |
| Skin Elasticity Improvement | Minimal | Significant |
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Structural analogs of this compound differ primarily in the type and position of substituents on the phenyl ring. These modifications alter electronic, steric, and lipophilic properties, impacting biological activity and pharmacokinetics.
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Lipophilicity : Bromo and chloro derivatives () exhibit higher logP values compared to the target compound, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
- Acid-Base Behavior : The hydroxy group in the target compound confers a lower pKa (~4.5) compared to methoxy (pKa ~5.5) or nitro (pKa ~3.8) analogs, influencing ionization under physiological conditions .
Biological Activity
(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, commonly referred to as HMPA (3-(4-Hydroxy-3-methylphenyl)propionic acid), is a bioactive compound derived from dietary polyphenols through microbial transformation. This article explores its biological activities, focusing on its pharmacokinetics, effects on muscle function, and potential therapeutic applications.
Pharmacokinetics
Recent studies have provided insights into the pharmacokinetic profiles of HMPA. When administered orally at a dose of 10 mg/kg in Sprague-Dawley rats, HMPA demonstrated rapid absorption and metabolism. The maximum concentration of HMPA and its conjugates in the bloodstream was reached within 15 minutes. Notably, the compound showed a significant distribution across various organs, with the highest concentrations found in the kidneys and liver .
| Parameter | Value |
|---|---|
| Dose | 10 mg/kg |
| Maximum Concentration | 2.6 ± 0.4 nmol/mL |
| Absorption Ratio | ≥1.2% |
| Tissue Distribution Order | Kidneys > Liver > Heart |
Effects on Muscle Function
HMPA has been investigated for its impact on muscle health and performance. A study involving mice administered low and high doses of HMPA over 14 days revealed significant improvements in grip strength. Specifically, low-dose HMPA enhanced absolute grip strength (p = 0.0256) and relative grip strength (p = 0.0209). Additionally, it was observed that low-dose HMPA reduced plasma levels of blood urea nitrogen post-exercise (p = 0.0183), suggesting a decrease in protein catabolism during physical activity .
Gene Expression Analysis
The administration of HMPA also influenced the expression of key genes associated with muscle development and metabolism:
| Gene | Effect |
|---|---|
| Myf5 | Increased expression (p = 0.0106) |
| Glut4 | Enhanced glucose uptake |
| Pgc-1alpha | Regulated lipid metabolism |
These findings indicate that HMPA may promote muscle development and improve metabolic health by modulating gene expression related to energy metabolism.
Potential Therapeutic Applications
Given its biological activities, HMPA is being explored as a potential dietary supplement for enhancing muscle health and performance. Its antioxidant properties may also contribute to overall metabolic health, making it a candidate for further research in obesity management and exercise recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
